![molecular formula C20H20N4O3S2 B2774494 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392294-42-7](/img/structure/B2774494.png)
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amine, a thiadiazole ring, and a methoxybenzamide group . It is related to other compounds used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate also produced a related compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, thiophene derivatives can be synthesized through a condensation reaction . The nature of the sulfur reagent can have a significant impact on reaction selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(2,3-Dimethylphenyl)thiourea, have been reported. It is a solid crystalline substance with a melting point range of 202 - 204 °C .Scientific Research Applications
Anticancer Properties
The compound’s structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. It may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways involved in tumor growth .
Diuretic and Potassium-Sparing Properties
The compound’s structure resembles known diuretics. Researchers have explored its effects on renal function, fluid balance, and potassium excretion. It may offer an alternative to existing diuretic therapies.
These applications highlight the compound’s versatility and potential therapeutic value. However, further preclinical and clinical studies are necessary to validate its efficacy, safety, and optimal dosage for specific indications . Keep in mind that this analysis is based on available literature, and ongoing research may reveal additional applications or refine existing ones. 🌟
Safety And Hazards
properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-5-4-6-16(13(12)2)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-7-9-15(27-3)10-8-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOMYNSHRDANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
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